molecular formula C18H16N4O2 B11032705 N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11032705
M. Wt: 320.3 g/mol
InChI Key: ZXXCYVPUUCVPOV-UHFFFAOYSA-N
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Description

N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide: is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzimidazole ring fused with a pyrimidine ring, which is further substituted with a benzyl group and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide can be achieved through a one-step method. This involves heating 2-carbomethoxyaminobenzimidazole with acrylic, methacrylic, crotonic, and cinnamic acids at temperatures ranging from 140°C to 200°C . The reaction conditions are crucial for the formation of the desired product, and the choice of acid influences the yield and purity of the final compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different biological activities.

    Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, each with potentially unique biological activities and applications.

Scientific Research Applications

Chemistry: In chemistry, N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise as an anticancer agent, antiviral agent, and antimicrobial agent. Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole: A closely related compound with similar structural features.

    Benzimidazole derivatives: Compounds with the benzimidazole core structure, known for their diverse biological activities.

    Pyrimido[1,2-a]benzimidazole derivatives: A broader class of compounds with varying substitutions on the pyrimidine and benzimidazole rings.

Uniqueness: N-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical properties. The presence of the benzyl and carboxamide groups enhances its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H16N4O2

Molecular Weight

320.3 g/mol

IUPAC Name

N-benzyl-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H16N4O2/c23-16-10-15(17(24)19-11-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)20-18(22)21-16/h1-9,15H,10-11H2,(H,19,24)(H,20,21,23)

InChI Key

ZXXCYVPUUCVPOV-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C3=CC=CC=C3N=C2NC1=O)C(=O)NCC4=CC=CC=C4

Origin of Product

United States

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